molecular formula C8H7IO2 B158595 3-Iodophenylacetic acid CAS No. 1878-69-9

3-Iodophenylacetic acid

Cat. No.: B158595
CAS No.: 1878-69-9
M. Wt: 262.04 g/mol
InChI Key: MRSWWBAFGGGWRH-UHFFFAOYSA-N
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Description

3-Iodophenylacetic acid is an organic compound with the chemical formula C8H7IO2. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound is known for its applications in various chemical processes and is typically found as a white crystalline solid .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Iodophenylacetic acid involves the reaction of 3-iodophenylacetonitrile with sodium hydroxide in water. The mixture is brought to reflux for four hours, followed by extraction with diethyl ether. The aqueous phase is then acidified with hydrochloric acid, and the organic phase is dried over sodium sulfate, filtered, and evaporated under reduced pressure to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Iodophenylacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or other reduced forms.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide in acetone can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution: Products include various substituted phenylacetic acids.

    Oxidation: Products include oxidized derivatives like phenylacetic acid.

    Reduction: Products include reduced forms like phenylethanol.

Scientific Research Applications

3-Iodophenylacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodophenylacetic acid involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The carboxylic acid group can form hydrogen bonds, further affecting its behavior in chemical and biological systems .

Comparison with Similar Compounds

  • 2-Iodophenylacetic acid
  • 4-Iodophenylacetic acid
  • Phenylacetic acid
  • 3-Bromophenylacetic acid
  • 3-Chlorophenylacetic acid

Comparison: 3-Iodophenylacetic acid is unique due to the position of the iodine atom on the phenyl ring, which influences its reactivity and interactions. Compared to its bromine and chlorine analogs, the iodine derivative exhibits different reactivity patterns due to the larger atomic size and different electronegativity of iodine .

Properties

IUPAC Name

2-(3-iodophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSWWBAFGGGWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397634
Record name 3-Iodophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1878-69-9
Record name 3-Iodophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodophenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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